molecular formula C14H8ClN3O2 B12047158 4-Chloro-6-nitro-2-phenylquinazoline CAS No. 91961-10-3

4-Chloro-6-nitro-2-phenylquinazoline

Cat. No.: B12047158
CAS No.: 91961-10-3
M. Wt: 285.68 g/mol
InChI Key: VGAUTHHLHUBXQG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-nitro-2-phenylquinazoline typically involves the nitration of 4-chloro-2-phenylquinazoline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperatures to ensure the selective nitration at the 6-position of the quinazoline ring.

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis methods while ensuring safety and efficiency in handling the reagents and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-nitro-2-phenylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-phenylquinazoline
  • 6-Nitro-2-phenylquinazoline
  • 4-Bromo-6-nitro-2-phenylquinazoline

Uniqueness

4-Chloro-6-nitro-2-phenylquinazoline is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

CAS No.

91961-10-3

Molecular Formula

C14H8ClN3O2

Molecular Weight

285.68 g/mol

IUPAC Name

4-chloro-6-nitro-2-phenylquinazoline

InChI

InChI=1S/C14H8ClN3O2/c15-13-11-8-10(18(19)20)6-7-12(11)16-14(17-13)9-4-2-1-3-5-9/h1-8H

InChI Key

VGAUTHHLHUBXQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)Cl

Origin of Product

United States

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